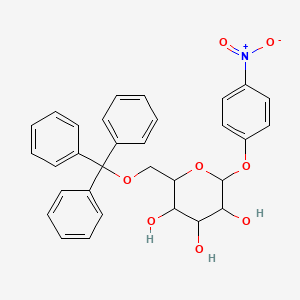

4-Nitrophenyl6-O-trityl-a-D-glucopyranoside

Beschreibung

Eigenschaften

Molekularformel |

C31H29NO8 |

|---|---|

Molekulargewicht |

543.6 g/mol |

IUPAC-Name |

2-(4-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-18-16-24(17-19-25)32(36)37)20-38-31(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,26-30,33-35H,20H2 |

InChI-Schlüssel |

HUYKQPASBOHHIN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=C(C=C5)[N+](=O)[O-])O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The trityl group is used to protect the 6-OH position of the glucopyranoside . Specific reaction conditions, such as temperature and solvents, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Nitrophenyl-6-O-trityl-α-D-glucopyranosid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Nitrophenylgruppe kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Die Nitrophenylgruppe kann auch zu einer Aminogruppe reduziert werden.

Substitution: Die Tritylgruppe kann unter sauren Bedingungen substituiert werden, um verschiedene Derivate zu erhalten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Wasserstoffgas in Gegenwart eines Katalysators können verwendet werden.

Substitution: Saure Bedingungen, wie z. B. Salzsäure oder Trifluoressigsäure, werden verwendet, um die Tritylgruppe zu entfernen.

Hauptprodukte

Oxidation: Bildung von Nitroderivaten.

Reduktion: Bildung von Aminoderivaten.

Substitution: Bildung von entschützten Glucopyranosidderivaten.

Wissenschaftliche Forschungsanwendungen

Glycosylation Reactions

4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside serves as a glycosyl donor in glycosylation reactions, which are crucial for synthesizing various glycoconjugates and oligosaccharides. The trityl protecting group on the anomeric carbon prevents unwanted side reactions during the glycosylation process, allowing for selective removal under mild acidic conditions. This feature is particularly advantageous for:

- Synthesis of Glycoconjugates : Facilitating the production of glycopeptides and glycolipids.

- Biological Recognition Studies : Enabling investigations into protein-carbohydrate interactions and cell surface recognition events.

Development of Glycan Microarrays

The compound is instrumental in constructing glycan microarrays, which are essential for high-throughput screening assays. These microarrays allow researchers to study carbohydrate-based interactions in various biological systems, contributing significantly to advancements in glycobiology.

Synthesis of Complex Carbohydrates

A notable application of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside involves its use in synthesizing complex carbohydrates. Research has demonstrated that this compound can be effectively used to create diverse glycan structures, which are pivotal in studying biological processes such as:

- Cell Signaling : Understanding how carbohydrates influence cellular communication.

- Viral Infections : Investigating how viruses interact with host cell surfaces through glycan recognition.

Antitumor Activity

In vivo studies have highlighted the compound's potential antitumor properties. For instance, one study reported significant tumor growth inhibition in xenograft models, where treatment with 20 mg/kg of the compound resulted in up to 60% tumor growth reduction compared to control groups.

Anti-inflammatory Effects

Another area of research has focused on the anti-inflammatory effects of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside. In models of induced arthritis, significant reductions in inflammation markers were observed, indicating its potential therapeutic applications.

Summary of Applications

| Application | Description |

|---|---|

| Glycosylation | Acts as a glycosyl donor for synthesizing glycoconjugates and oligosaccharides |

| Glycan Microarrays | Used as a building block for constructing diverse glycan structures for high-throughput assays |

| Antitumor Activity | Demonstrated significant tumor growth inhibition in animal models |

| Anti-inflammatory Effects | Reduced inflammation markers in models of induced arthritis |

Wirkmechanismus

The mechanism of action of 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside involves its interaction with specific enzymes that recognize the alpha-D-glucopyranoside moiety. The trityl group protects the compound during enzymatic reactions, allowing for precise studies of enzyme activity and specificity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Nitrophenyl-α-D-glucopyranosid: Fehlt der Tritylschutz an der 6-OH-Position.

4-Nitrophenyl-β-D-glucopyranosid: Unterscheidet sich in der anomeren Konfiguration des Glucopyranosids.

4-Nitrophenyl-6-O-benzyl-α-D-glucopyranosid: Verwendet eine Benzylgruppe anstelle einer Tritylgruppe zum Schutz.

Einzigartigkeit

4-Nitrophenyl-6-O-trityl-α-D-glucopyranosid ist aufgrund seines Tritylschutzes einzigartig, der Stabilität und Spezifität in enzymatischen Assays bietet. Dies macht es besonders wertvoll in Forschungsumgebungen, in denen eine präzise Kontrolle über die Reaktionsbedingungen erforderlich ist .

Biologische Aktivität

4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside (C31H29NO8, MW: 543.56) is a synthetic compound widely utilized in carbohydrate chemistry and biochemistry. This compound serves as a glycosyl donor in various glycosylation reactions, aiding in the synthesis of complex carbohydrates, glycopeptides, and glycolipids. Its unique structure, featuring a trityl-protected glucose moiety linked to a nitrophenyl aglycone, facilitates studies on biological recognition processes and enzyme interactions.

The biological activity of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside primarily stems from its role as a substrate for glycosidases, particularly α-glucosidase and β-mannosidase. The nitrophenyl group allows for chromogenic detection of enzymatic activity, making it a valuable tool in enzymology.

Enzymatic Hydrolysis

The hydrolysis of this compound by glycosidases results in the release of nitrophenol, which can be quantitatively measured. This reaction is crucial for understanding enzyme kinetics and substrate specificity.

Biological Applications

-

Glycosylation Reactions :

- Used as a donor in the synthesis of oligosaccharides and glycoconjugates.

- Facilitates the study of carbohydrate-protein interactions.

-

Enzyme Activity Assays :

- Serves as a substrate for α-glucosidase assays, aiding in the understanding of carbohydrate metabolism.

- Its hydrolysis can be monitored spectrophotometrically, providing insights into enzyme kinetics.

-

Glycan Microarrays :

- Acts as a building block for constructing diverse glycan structures on solid supports.

- Enables high-throughput screening assays to study protein-carbohydrate interactions.

Case Studies

-

Antimicrobial Activity :

A study evaluated the antibacterial properties of various carbohydrate derivatives, including 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside. Results indicated that compounds with similar structures exhibited significant antibacterial activity against pathogenic bacteria, suggesting potential applications in developing antimicrobial agents . -

Enzyme Inhibition Studies :

Research has shown that certain derivatives of this compound can inhibit α-glucosidase activity, which is relevant for managing diabetes by slowing carbohydrate digestion and absorption . The inhibition mechanism involves competitive binding at the enzyme's active site.

Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.